5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an iodine atom, a methyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid typically involves the iodination of a precursor molecule, followed by cyclization and functional group modifications. Common reagents used in the synthesis include iodine, methylating agents, and carboxylating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The iodine atom can be substituted with other functional groups, allowing for the creation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid
- 6-Methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid
- 5-Iodo-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid
Uniqueness
5-Iodo-6-methyl-4-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8INO3 |
---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
5-iodo-6-methyl-4-oxo-2,3-dihydro-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8INO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h4,9H,2H2,1H3,(H,11,12) |
InChI Key |
OVHKVAIGVKZIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(CN1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.